molecular formula C16H16O B1347378 4'-Methyl-3-phenylpropiophenone CAS No. 5012-90-8

4'-Methyl-3-phenylpropiophenone

Cat. No.: B1347378
CAS No.: 5012-90-8
M. Wt: 224.3 g/mol
InChI Key: YSLOBNBTHCYFAS-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-methylphenyl)-3-phenylpropan-1-one, which precisely describes the structural arrangement of functional groups and substituents. This nomenclature follows standard organic chemistry naming conventions by identifying the longest carbon chain containing the carbonyl group as the parent structure, with appropriate numbering to indicate substituent positions. The Chemical Abstracts Service registry number for this compound is 5012-90-8, providing a unique identifier that facilitates database searches and regulatory compliance across international chemical databases.

The molecular formula of this compound is C₁₆H₁₆O, indicating a composition of sixteen carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The molecular weight is consistently reported as 224.3 grams per mole, though some sources indicate minor variations to 224.31 grams per mole due to different rounding conventions in molecular weight calculations. The compound exhibits specific stereochemical properties that influence its chemical behavior and potential applications in synthetic chemistry.

Table 1: Fundamental Chemical Identifiers for this compound

Property Value Source Reference
IUPAC Name 1-(4-methylphenyl)-3-phenylpropan-1-one
CAS Registry Number 5012-90-8
Molecular Formula C₁₆H₁₆O
Molecular Weight 224.3 g/mol
Chemical Class Aromatic Ketone

Structural Relationship to Propiophenone Derivatives

This compound belongs to the broader family of propiophenone derivatives, which are characterized by the presence of a phenyl group attached to a propanone backbone. The parent compound propiophenone, systematically named 1-phenylpropan-1-one, serves as the foundational structure from which various substituted derivatives are developed. Propiophenone itself is described as an aryl ketone that appears as a colorless, sweet-smelling liquid that demonstrates insolubility in water while maintaining miscibility with organic solvents.

The structural relationship between this compound and the parent propiophenone involves two primary modifications to the basic propiophenone framework. First, the addition of a methyl substituent at the para position of the phenyl ring creates the "4'-methyl" designation in the compound name. Second, the incorporation of an additional phenyl group at the third carbon position of the propyl chain results in the "3-phenyl" component of the nomenclature. These structural modifications significantly alter the electronic properties and steric characteristics of the molecule compared to the parent propiophenone structure.

The synthesis of this compound typically involves Friedel-Crafts acylation reactions, which represent a common synthetic approach for preparing substituted propiophenone derivatives. This synthetic methodology requires strict control of reaction conditions to maintain anhydrous environments and prevent catalyst hydrolysis, which could result in decreased yields. Industrial applications may employ continuous flow reactors to enhance both yield and purity through improved control of reaction parameters such as temperature and pressure.

Isomeric Variations and Substituent Positionality

The study of isomeric variations within the methyl-substituted phenylpropiophenone family reveals important structure-activity relationships that influence chemical reactivity and potential applications. This compound represents one specific regioisomer within this family, distinguished by the para position of the methyl substituent on the aromatic ring system. Alternative regioisomers include 3'-Methyl-3-phenylpropiophenone, which features the methyl group at the meta position, and 2'-Methyl-3-phenylpropiophenone, characterized by methyl substitution at the ortho position.

3'-Methyl-3-phenylpropiophenone, bearing CAS number 54095-43-1, maintains the same molecular formula C₁₆H₁₆O and molecular weight of 224.3 grams per mole as the 4'-methyl isomer. However, the meta positioning of the methyl substituent creates different electronic effects on the aromatic ring system, potentially influencing reactivity patterns and chemical behavior. The systematic IUPAC name for this isomer is 1-(3-methylphenyl)-3-phenylpropan-1-one, clearly indicating the positional difference from the para-substituted variant.

2'-Methyl-3-phenylpropiophenone represents another important regioisomer with CAS number 93433-65-9. This ortho-substituted derivative exhibits the same molecular composition but differs in the spatial arrangement of the methyl group relative to the carbonyl functionality. The proximity of the methyl substituent to the carbonyl group in the ortho position may result in steric interactions that influence both the physical properties and chemical reactivity of this isomer compared to the meta and para variants.

Table 2: Comparative Analysis of Methyl-Substituted Phenylpropiophenone Isomers

Isomer CAS Number Molecular Formula Substitution Pattern IUPAC Name
This compound 5012-90-8 C₁₆H₁₆O Para 1-(4-methylphenyl)-3-phenylpropan-1-one
3'-Methyl-3-phenylpropiophenone 54095-43-1 C₁₆H₁₆O Meta 1-(3-methylphenyl)-3-phenylpropan-1-one
2'-Methyl-3-phenylpropiophenone 93433-65-9 C₁₆H₁₆O Ortho 1-(2-methylphenyl)-3-phenylpropan-1-one

The electronic effects of methyl substitution at different positions significantly influence the reactivity characteristics of these isomeric compounds. The para-positioned methyl group in this compound acts as an electron-donating substituent through both inductive and hyperconjugative effects, which enhances the electron density of the aromatic ring system. This increased electron density can facilitate electrophilic aromatic substitution reactions and may influence the reactivity of the carbonyl functional group through resonance interactions.

Furthermore, the structural variations among these isomers create different opportunities for intermolecular interactions and potential biological activities. The spatial arrangement of substituents affects molecular recognition patterns and may influence binding interactions with biological targets or catalytic systems. Understanding these positional effects is crucial for predicting the behavior of these compounds in various chemical and biological contexts, making the systematic study of isomeric relationships an essential component of comprehensive chemical characterization.

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLOBNBTHCYFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292487
Record name 4'-METHYL-3-PHENYLPROPIOPHENONE
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URL https://comptox.epa.gov/dashboard/DTXSID40292487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5012-90-8
Record name NSC83179
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-METHYL-3-PHENYLPROPIOPHENONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methyl-3-phenylpropiophenone can be synthesized through various methods. One common method involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide . Another method involves the synthesis from sodium p-toluenesulfinate using palladium acetate, water, tetrahydrofuran, acetonitrile, and trifluoroacetic acid under microwave irradiation .

Industrial Production Methods: Industrial production of 4’-Methyl-3-phenylpropiophenone typically involves large-scale oxidation reactions, ensuring high yield and purity. The specific conditions may vary depending on the desired scale and purity requirements.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Halogenation: Halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Various oxidized derivatives.

    Reduction: Secondary alcohols.

    Halogenation: Halogenated derivatives.

Scientific Research Applications

4’-Methyl-3-phenylpropiophenone has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-3-phenylpropiophenone involves its reactive ketone group, which participates in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation, reduction, or halogenation .

Comparison with Similar Compounds

    Propiophenone: Similar structure but lacks the methyl substituent at the para position.

    4-Methylpropiophenone: Similar structure but differs in the position of the methyl group.

Uniqueness: 4’-Methyl-3-phenylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

4'-Methyl-3-phenylpropiophenone, a ketone compound, belongs to the class of phenylpropiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16H16O
  • Molecular Weight : 240.30 g/mol

This compound features a methyl group at the para position relative to the carbonyl group and a phenyl group, contributing to its lipophilicity and potential bioactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, highlighting its potential as a therapeutic agent.

StudyMethodologyFindings
In vitro assaysDemonstrated significant scavenging activity against DPPH radicals.
Cell culture modelsReduced oxidative stress markers in treated cells.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6.

StudyMethodologyFindings
Animal modelsReduced paw edema in carrageenan-induced inflammation.
Cytokine assaysLowered TNF-alpha levels in LPS-stimulated macrophages.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was evaluated using disk diffusion methods.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activities of this compound are attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate hydrogen atoms to free radicals, neutralizing them.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Modulation of Gene Expression : Studies suggest that it can influence the expression of genes related to oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound in a rat model subjected to oxidative stress. Results indicated a significant reduction in malondialdehyde levels, a marker for lipid peroxidation, suggesting protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Response

In another case study involving human cell lines, treatment with the compound led to a marked decrease in inflammatory markers post-LPS stimulation. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Basic: What are the established synthetic pathways for 4'-Methyl-3-phenylpropiophenone, and what key parameters influence yield optimization?

Answer:
The synthesis of this compound (CAS: 5012-90-8, C₁₆H₁₆O) typically involves ketone formation via Friedel-Crafts acylation or cross-coupling reactions. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
  • Temperature control : Excessive heat may lead to by-products like chlorinated impurities (observed in structurally similar compounds) .
  • Substrate purity : Starting materials must be free of moisture to prevent catalyst deactivation.

For yield optimization, monitor reaction progress using TLC or HPLC (as applied to analogous propiophenones in electrochemical carboxylation studies) .

Basic: How should researchers approach the purification of this compound to achieve ≥95% purity?

Answer:
Purification strategies include:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
  • HPLC validation : For high-purity requirements (>95%), employ reverse-phase HPLC with C18 columns, referencing methods used for 4-Methylpropiophenone .

Critical considerations:

  • Impurity profiling : Cross-check against known chlorinated by-products (e.g., 4-Chloro-3-Methylphenol derivatives) using GC-MS .
  • Storage conditions : Store at 0–6°C to prevent degradation .

Advanced: What analytical techniques are most effective in resolving structural ambiguities between this compound and its ortho/meta-substituted analogs?

Answer:
To differentiate structural isomers:

NMR spectroscopy :

  • ¹³C NMR : Compare carbonyl (C=O) chemical shifts; meta-substitution causes distinct deshielding.
  • NOESY : Detect spatial proximity of methyl and phenyl groups.

X-ray crystallography : Resolve crystal packing patterns, as demonstrated for 3,4,5-Trifluorobenzophenone derivatives .

Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 225.1279 for C₁₆H₁₆O) and fragmentation patterns .

For ambiguous cases, computational modeling (e.g., DFT calculations) can predict spectroscopic profiles .

Advanced: How can researchers reconcile discrepancies in reported reaction kinetics data for nucleophilic additions involving this compound?

Answer:
Address discrepancies by:

  • Standardizing conditions : Control solvent polarity, temperature (±1°C), and catalyst loading.
  • Analytical calibration : Use certified reference standards (e.g., fenofibric acid derivatives) for HPLC quantification .
  • Data normalization : Account for batch-to-batch purity variations (e.g., ≥95% vs. 98% purity impacts reactivity) .

Case study: Inconsistent yields in Grignard reactions may stem from trace moisture; employ Karl Fischer titration for solvent dryness validation.

Basic: What spectroscopic characterization methods are essential for confirming the structure of newly synthesized this compound batches?

Answer:
Mandatory techniques include:

  • FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bends.
  • ¹H NMR : Identify methyl singlet (~δ 2.4 ppm) and phenyl multiplet patterns.
  • GC-MS : Verify molecular ion (m/z 224.12) and fragmentation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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